molecular formula C19H21N3O4S B3599800 1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B3599800
M. Wt: 387.5 g/mol
InChI Key: QSTZIDMORLOMDK-UHFFFAOYSA-N
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Description

1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: This step involves the reaction of the quinazoline core with sulfonyl chlorides in the presence of a base.

    Alkylation: The final step involves the alkylation of the nitrogen atoms with ethyl groups using alkyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

Uniqueness

1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives and sulfonamides.

Properties

IUPAC Name

1,3-diethyl-N-(2-methylphenyl)-2,4-dioxoquinazoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-4-21-17-11-10-14(12-15(17)18(23)22(5-2)19(21)24)27(25,26)20-16-9-7-6-8-13(16)3/h6-12,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZIDMORLOMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C)C(=O)N(C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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1,3-diethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

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